molecular formula C11H17NO B14569260 N,N,3-trimethyloct-4-en-6-ynamide CAS No. 61540-92-9

N,N,3-trimethyloct-4-en-6-ynamide

Cat. No.: B14569260
CAS No.: 61540-92-9
M. Wt: 179.26 g/mol
InChI Key: UTIJFHZJPGKNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3-trimethyloct-4-en-6-ynamide: is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond directly attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethyloct-4-en-6-ynamide can be achieved through several methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives . This method is advantageous due to its high regioselectivity and the ability to tolerate a wide range of electronic and steric effects. Another method involves the use of trichloroethene as a two-carbon synthon, which reacts with amides under mildly basic conditions to form dichloroenamides, which can then be converted to ynamides .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of copper-catalyzed reactions and trichloroethene-based methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: N,N,3-trimethyloct-4-en-6-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,3-trimethyloct-4-en-6-ynamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N,3-trimethyloct-4-en-6-ynamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amide group and the carbon-carbon triple bond play crucial roles in its reactivity and interactions .

Properties

CAS No.

61540-92-9

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N,N,3-trimethyloct-4-en-6-ynamide

InChI

InChI=1S/C11H17NO/c1-5-6-7-8-10(2)9-11(13)12(3)4/h7-8,10H,9H2,1-4H3

InChI Key

UTIJFHZJPGKNKR-UHFFFAOYSA-N

Canonical SMILES

CC#CC=CC(C)CC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.